molecular formula C13H21NO B14128584 N-Butyl-N-ethyl-3-methoxyaniline

N-Butyl-N-ethyl-3-methoxyaniline

Cat. No.: B14128584
M. Wt: 207.31 g/mol
InChI Key: KKNYDTQVSPEMSJ-UHFFFAOYSA-N
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Description

N-Butyl-N-ethyl-3-methoxyaniline is an organic compound with the molecular formula C13H21NO and a molecular weight of 207.31 g/mol . It is characterized by the presence of a butyl group, an ethyl group, and a methoxy group attached to an aniline ring. This compound is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-N-ethyl-3-methoxyaniline typically involves the alkylation of 3-methoxyaniline with butyl and ethyl halides under basic conditions. One common method is to react 3-methoxyaniline with butyl bromide and ethyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures to facilitate the alkylation process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and minimize by-products. After the reaction, the product is purified using techniques such as distillation, crystallization, or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N-ethyl-3-methoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Butyl-N-ethyl-3-methoxyaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Butyl-N-ethyl-3-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The methoxy group on the aniline ring plays a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Butyl-N-ethyl-3-methoxyaniline is unique due to its specific combination of butyl, ethyl, and methoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds and materials .

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

N-butyl-N-ethyl-3-methoxyaniline

InChI

InChI=1S/C13H21NO/c1-4-6-10-14(5-2)12-8-7-9-13(11-12)15-3/h7-9,11H,4-6,10H2,1-3H3

InChI Key

KKNYDTQVSPEMSJ-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CC)C1=CC(=CC=C1)OC

Origin of Product

United States

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